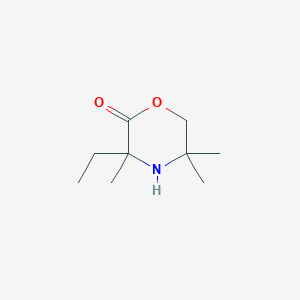

3-Ethyl-3,5,5-trimethylmorpholin-2-one

Description

Properties

CAS No. |

90017-19-9 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

3-ethyl-3,5,5-trimethylmorpholin-2-one |

InChI |

InChI=1S/C9H17NO2/c1-5-9(4)7(11)12-6-8(2,3)10-9/h10H,5-6H2,1-4H3 |

InChI Key |

KGKBDJTUKBJFEU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)OCC(N1)(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Ethyl-3,5,5-trimethylmorpholin-2-one with structurally related compounds from the evidence:

Key Observations:

Complexity and Substituents: The target compound’s simple alkyl substituents contrast with the aprepitant derivative’s aromatic and fluorinated groups. This difference likely impacts lipophilicity, solubility, and biological target specificity. The aprepitant analog’s trifluoromethyl groups enhance metabolic stability, a feature absent in the target compound . The oxetane-based compound () lacks a lactam ring but shares ethyl substituents, highlighting how ring size (4-membered oxetane vs. 6-membered morpholinone) influences strain and reactivity .

Preparation Methods

Cyclization of Hydroxymorpholine Intermediates

The most widely reported route involves cyclizing diastereomeric diols derived from hydroxymorpholine precursors. For example, 4a–4c, 4g, and 4h (hydroxymorpholines) are reduced with sodium borohydride to yield diols 6a–6c, 6g, and 6h , which undergo acid-catalyzed cyclization. Using sulfuric acid in dichloromethane at ambient temperature, the diols form a benzylic cation intermediate, which cyclizes to the trans-isomer of 3-ethyl-3,5,5-trimethylmorpholin-2-one. This method favors thermodynamic control, achieving yields of 32–62% after purification by flash chromatography.

Table 1: Cyclization Conditions and Yields

Alkylation of Morpholinone Precursors

N-Alkylation of preformed morpholinones provides a modular route. For instance, (S,S)-5a (3,5,5-trimethylmorpholin-2-one) undergoes reductive alkylation with acetaldehyde or propionaldehyde in the presence of sodium triacetoxyborohydride, introducing the ethyl group at position 3. This method avoids harsh acids but requires anhydrous conditions (methylene chloride, 70°C) and achieves 74–81% yields . Patent disclosures further describe benzyl-protected intermediates (e.g., 4-benzyl-3-ethyl-5,5-dimethylmorpholin-2-one) that are hydrogenolyzed to the target compound.

Key Reaction:

Knoevenagel Condensation and Ring Closure

Alternative routes employ Knoevenagel condensations to assemble the morpholinone ring. A 2020 Chinese patent (CN111909212) details the reaction of 2-ethyl-2-methylbutyric acid with methyllithium in tetrahydrofuran (THF) at 0–20°C under nitrogen. After quenching with HCl, the product is extracted with dichloromethane and purified via rotary evaporation, yielding 92% of 3-ethyl-3-methyl-pentan-2-one, a precursor convertible to the target morpholinone via ammonolysis.

Catalytic and Solvent Optimization

Screening studies highlight the role of acidic catalysts in cyclization efficiency. Sulfuric acid outperforms alternatives like p-toluenesulfonic acid (pTSA) or Amberlyst-15, as shown in Table 2. Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates, while chlorinated solvents (CH₂Cl₂) improve diastereoselectivity.

Table 2: Catalyst Screening for Cyclization

| Catalyst | Temperature (°C) | Solvent | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| H₂SO₄ | 25 | CH₂Cl₂ | 62 | 95:5 |

| pTSA | 25 | CH₂Cl₂ | 38 | 85:15 |

| Amberlyst-15 | 25 | CH₂Cl₂ | 27 | 80:20 |

Purification and Characterization

Crude products are typically purified via flash chromatography (silica gel, ethyl acetate/petroleum ether gradients) or kugelrohr distillation (160°C, 20 mBar). Structural validation relies on:

Q & A

Q. What synthetic methodologies are validated for 3-Ethyl-3,5,5-trimethylmorpholin-2-one?

A multi-step synthesis involving reductive amination and coupling reactions is commonly employed. For example, morpholin-2-one derivatives can be synthesized via:

- Step 1 : Reductive alkylation using aldehydes (e.g., acetaldehyde) and sodium cyanoborohydride (NaBHCN) in methanol under mild conditions.

- Step 2 : Hydrolysis with 1M LiOH in dioxane/water to remove protecting groups.

- Step 3 : Amide coupling using HATU/DIPEA in DMF for functionalization at specific positions .

Method validation should include monitoring reaction progress via TLC or LC-MS and optimizing yields through temperature/pH control.

Q. How can structural characterization be performed for this compound?

Combine spectroscopic techniques:

- NMR : H and C NMR to confirm substituent positions and stereochemistry.

- HRMS : High-resolution mass spectrometry for molecular formula verification.

- X-ray crystallography : Resolve ambiguous stereochemistry, especially for morpholinone ring conformation .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for chiral derivatives of 3-Ethyl-3,5,5-trimethylmorpholin-2-one?

Use chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H). Optimize mobile phases (e.g., hexane/isopropanol) and compare retention times against racemic mixtures. For dynamic resolution, employ kinetic enzymatic resolution with lipases or esterases .

Q. What strategies address discrepancies in reported reactivity data for morpholinone derivatives?

Systematically evaluate reaction conditions:

- Variable analysis : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading, and temperature.

- Mechanistic probes : Use deuterium labeling or computational modeling (DFT) to identify rate-limiting steps.

- Reproducibility checks : Validate literature protocols under inert atmospheres (e.g., N) to rule out oxidation artifacts .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Apply in silico tools:

- ADMET prediction : Use software like Schrödinger’s QikProp to estimate logP, solubility, and CYP450 interactions.

- Molecular docking : Screen against target proteins (e.g., kinases) to prioritize derivatives for in vitro testing.

Validate predictions with experimental assays (e.g., Caco-2 permeability) .

Methodological Design for Applications

Q. How to design stability studies under varying pH and temperature?

Q. What experimental approaches assess environmental persistence?

- Hydrolysis studies : Incubate in buffer solutions (pH 4–9) and analyze degradation via GC-MS.

- Photodegradation : Expose to UV light (254 nm) and monitor by HPLC.

- Ecotoxicity : Use Daphnia magna or algal growth inhibition assays per OECD guidelines .

Advanced Mechanistic Studies

Q. How to investigate the compound’s role in catalytic cycles?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.

- Spectroscopic trapping : Employ EPR or NMR to detect radical intermediates during oxidation/reduction.

- Operando studies : Pair Raman spectroscopy with electrochemical analysis for real-time mechanistic insights .

Q. What methods resolve contradictory bioactivity data across cell lines?

- Dose-response profiling : Test across multiple cell lines (e.g., HEK293, HepG2) with standardized viability assays (MTT or CellTiter-Glo).

- Transcriptomics : Perform RNA-seq to identify off-target pathways influencing cytotoxicity .

Regulatory and Safety Considerations

Q. How to ensure compliance with chemical regulations (e.g., REACH, TSCA)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.